molecular formula C11H9BrF5N B1408726 1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine CAS No. 1779135-18-0

1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine

Cat. No.: B1408726
CAS No.: 1779135-18-0
M. Wt: 330.09 g/mol
InChI Key: BHGQMKZUFCMDSM-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and difluoropyrrolidine groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Trifluoromethylation: Addition of the trifluoromethyl group.

    Formation of Difluoropyrrolidine Ring: Cyclization to form the difluoropyrrolidine ring.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine is unique due to its specific combination of bromine, trifluoromethyl, and difluoropyrrolidine groups. Similar compounds include:

    1-(2-Bromo-6-(trifluoromethyl)phenyl)-pyrrolidine: Lacks the difluoropyrrolidine group.

    1-(2-Chloro-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine: Substitutes bromine with chlorine.

    1-(2-Bromo-6-(methyl)phenyl)-3,3-difluoropyrrolidine: Replaces trifluoromethyl with a methyl group.

Properties

IUPAC Name

1-[2-bromo-6-(trifluoromethyl)phenyl]-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF5N/c12-8-3-1-2-7(11(15,16)17)9(8)18-5-4-10(13,14)6-18/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGQMKZUFCMDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC=C2Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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